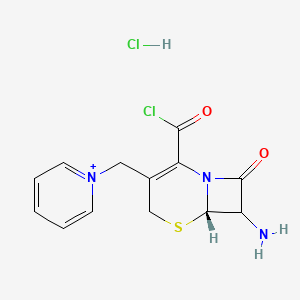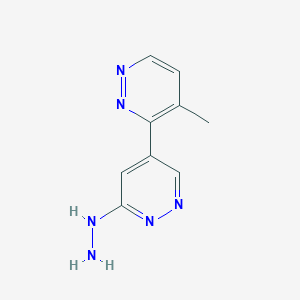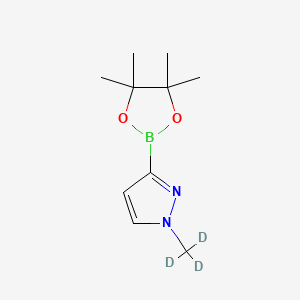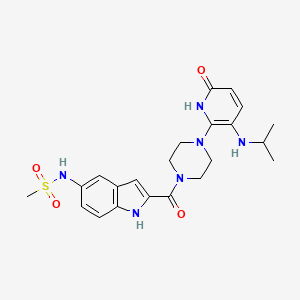![molecular formula C12H10N4OS B13854651 5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13854651.png)
5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications . The structure of this compound includes a thiazole ring fused to a pyridine ring, with a methoxy group at the 5-position of the pyridine ring and an amine group at the 2-position of the thiazole ring.
Méthodes De Préparation
The synthesis of 5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of a base such as triethylamine in ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and provide therapeutic benefits in conditions such as allergies and asthma . Additionally, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
5-(5-Methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine can be compared with other thiazolo[5,4-b]pyridine derivatives, such as:
Thiazolo[4,5-b]pyridines: These compounds have a similar structure but differ in the position of the thiazole ring fusion, leading to different pharmacological properties.
Imidazo[4,5-b]pyridin-2(3H)-ones: These compounds have an imidazole ring instead of a thiazole ring and exhibit different biological activities.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring and are known for their diverse medicinal properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H10N4OS |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
5-(5-methoxypyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C12H10N4OS/c1-17-8-4-7(5-14-6-8)9-2-3-10-11(15-9)18-12(13)16-10/h2-6H,1H3,(H2,13,16) |
Clé InChI |
YOMGURQJFJUNPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C2=NC3=C(C=C2)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![2-methyl-3-[(2Z,6Z,10Z,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]naphthalene-1,4-dione](/img/structure/B13854600.png)



![3-(hydroxymethyl)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]pyridazin-4(1H)-one](/img/structure/B13854619.png)



![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)



